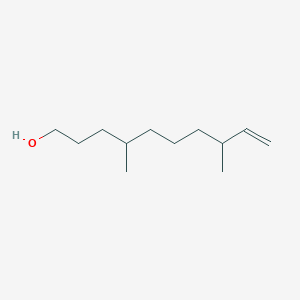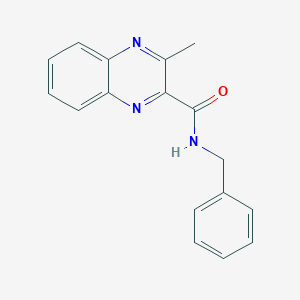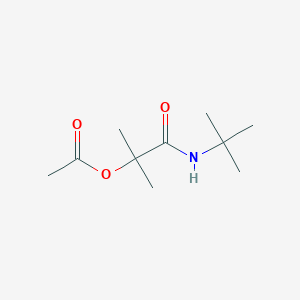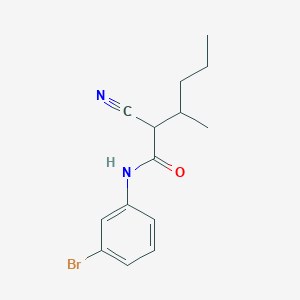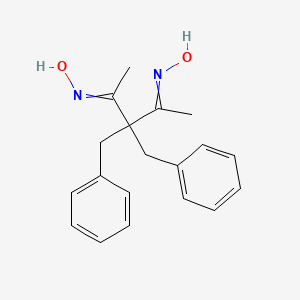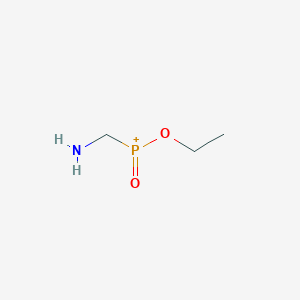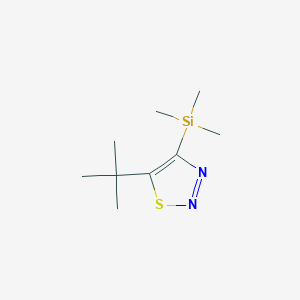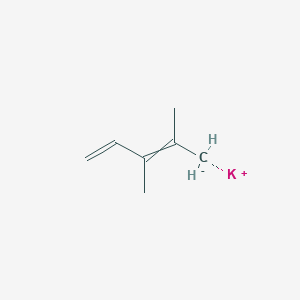
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is an organic compound characterized by its unique structure, which includes both an amide and a nitrous group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide typically involves the reaction of 2-methylpropylamine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
2-Methylpropylamine+2-Oxopropyl chloride→N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrous amides on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, particularly in the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with desired properties.
Mechanism of Action
The mechanism by which N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrous group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylpropyl)-N-(2-oxopropyl)amine: Lacks the nitrous group, resulting in different reactivity and applications.
N-(2-Methylpropyl)-N-(2-oxopropyl)nitro amide: Contains a nitro group instead of a nitrous group, leading to distinct chemical behavior.
Uniqueness
This detailed overview provides a comprehensive understanding of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
116203-81-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)4-9(8-11)5-7(3)10/h6H,4-5H2,1-3H3 |
InChI Key |
YZQXKYIKDREYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


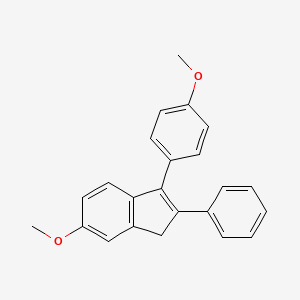
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)

